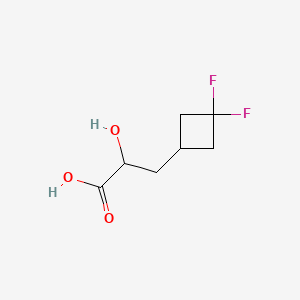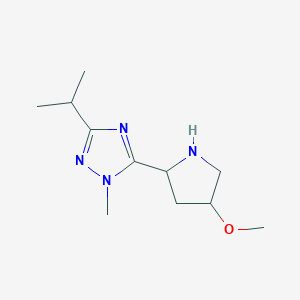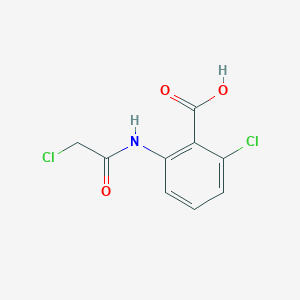
2,2-Bis(methylsulfanyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(methylsulfanyl)acetic acid is an organic compound with the molecular formula C5H10O4S2This compound contains two methylsulfanyl groups attached to the acetic acid backbone, making it a dithiol-containing organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)acetic acid typically involves the reaction of acetic acid derivatives with methylsulfanyl reagents. One common method is the reaction of Meldrum’s acid with carbon disulfide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for 2,2-Bis(methylsulfanyl)acetic acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2-Bis(methylsulfanyl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s dithiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various cellular processes, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioglycolic acid: Contains a thiol group attached to an acetic acid backbone.
Dithiothreitol (DTT): A dithiol compound used as a reducing agent in biochemistry.
2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in various applications.
Uniqueness
2,2-Bis(methylsulfanyl)acetic acid is unique due to its two methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H8O2S2 |
|---|---|
Poids moléculaire |
152.2 g/mol |
Nom IUPAC |
2,2-bis(methylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H8O2S2/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6) |
Clé InChI |
AAIKDESBMTXGNW-UHFFFAOYSA-N |
SMILES canonique |
CSC(C(=O)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)








![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)

![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)


